N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
This compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a fused bicyclic core with a pyrazole ring adjacent to a pyridine ring. The structure features:
- A 5-methyl group at the 5-position of the pyrazolo-pyridine scaffold.
- A 2-phenyl substituent on the pyrazole ring, enhancing aromatic interactions.
- A 7-carboxamide group linked to a 5-chloro-2-methoxyphenyl moiety, introducing both electron-withdrawing (Cl) and electron-donating (OCH₃) effects.
The molecular formula is C₂₃H₁₉ClN₄O₃ (molecular weight: ~434.88 g/mol).
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-25-11-15(20(27)23-17-10-13(22)8-9-18(17)29-2)19-16(12-25)21(28)26(24-19)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTIVRHXOIKBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-2-methoxyaniline with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrazole ring. The resulting intermediate is then subjected to further reactions, including acylation and cyclization, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Medicinal Chemistry
N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has been studied for its potential therapeutic effects in various diseases:
Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In vitro assays have shown effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with reported minimum inhibitory concentrations (MICs) suggesting potent activity .
Anticancer Properties : Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation. Mechanistic studies suggest that the compound may interfere with critical cellular pathways involved in tumor growth and survival. For instance, docking studies have indicated strong binding affinities to enzymes associated with cancer progression .
Drug Development
The unique structural features of N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide make it a valuable candidate for further development into therapeutic agents. Its potential as a lead compound for designing new drugs targeting specific molecular pathways is under investigation.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyrazolo derivatives, N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide was found to inhibit bacterial growth effectively. The study reported an MIC of 55 μmol/L against S. aureus strains .
Case Study 2: Anticancer Activity
A series of experiments evaluated the cytotoxic effects of this compound on different cancer cell lines. Results indicated that at concentrations effective against bacterial strains, the compound also exhibited selective cytotoxicity towards cancer cells while sparing normal cells . Further investigations into its mechanism revealed that it may induce apoptosis through caspase activation.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Below is a comparative analysis with structurally analogous compounds from the evidence:
Table 1: Structural and Molecular Comparisons
Key Findings:
Substituent Effects on Lipophilicity: The benzyl group in 923216-25-5 increases lipophilicity compared to the methyl or ethyl groups in the target compound and 923682-25-1 .
Bioisosteric Replacements :
- Replacing the chloro in the target with methyl (as in 923175-15-9) reduces steric hindrance but may decrease electrophilic interactions with biological targets .
Synthetic Accessibility: Compounds with shorter alkyl chains (e.g., 923233-41-4’s propyl vs. 923175-15-9’s propyl) are synthesized more efficiently, as noted in ’s protocols for analogous pyrazolo-pyrimidines .
Pharmacological Implications :
- The 3-oxo group common to all compounds facilitates hydrogen bonding with enzymes like kinases or PDEs, but the target’s chloro substituent may enhance binding specificity in halogen-bond-rich active sites .
Activité Biologique
N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS Number: 921880-33-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H17ClN4O3 |
| Molecular Weight | 408.8 g/mol |
| CAS Number | 921880-33-3 |
The structure includes a pyrazolo[4,3-c]pyridine core, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical pathways such as cell proliferation and apoptosis.
- Receptor Modulation : It could act on various receptors, potentially influencing signaling pathways associated with cancer and other diseases.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, although specific mechanisms remain to be fully elucidated.
Antitumor Activity
Research indicates that compounds with a similar pyrazolo[4,3-c]pyridine structure have shown promising antitumor effects. For example:
- In vitro Studies : Compounds in this class have demonstrated significant inhibition of cell proliferation in various cancer cell lines such as HeLa and HCT116. The IC50 values for related compounds have been reported as low as 0.36 µM against CDK2, indicating strong activity against cancer cell growth .
Antimicrobial Properties
Studies have suggested potential antimicrobial activity against various pathogens. The exact spectrum of activity and mechanisms are still under investigation but could involve interference with bacterial growth or survival mechanisms.
Case Studies
- Study on Pyrazolo[4,3-c]pyridine Derivatives : A recent study synthesized several derivatives of pyrazolo[4,3-c]pyridine and evaluated their biological activities. One derivative exhibited significant inhibition of tumor cell lines and was noted for its selectivity towards certain kinases involved in cancer progression .
- Molecular Docking Studies : Computational studies have indicated that the compound can effectively bind to targets such as cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation. This binding affinity suggests potential as an anticancer agent by disrupting normal cell cycle progression .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for high yield?
The synthesis involves multi-step organic reactions, including cyclization and functional group coupling. Key steps include:
- Cyclization of pyrazolo[4,3-c]pyridine core : Requires refluxing in polar aprotic solvents (e.g., DMF) at 80–100°C for 8–12 hours .
- Amidation of the carboxamide group : Achieved via coupling agents like HATU or EDC in dichloromethane under nitrogen atmosphere .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the final product with >95% purity . Optimization factors include temperature control (±2°C), solvent polarity adjustments, and catalyst screening (e.g., Pd/C for hydrogenation steps) .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- NMR Spectroscopy : H and C NMR confirm substituent positions and regioselectivity, with methoxy (δ 3.8–4.0 ppm) and chloroaryl protons (δ 7.2–7.5 ppm) as key markers .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 438.0921 [M+H]) ensures molecular formula consistency .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) with UV detection at 254 nm validate purity (>98%) and detect byproducts .
Q. What functional groups dominate the compound’s reactivity, and how do they influence derivatization?
- Chlorophenyl group : Participates in nucleophilic aromatic substitution (e.g., Suzuki coupling) for structural diversification .
- Carboxamide : Enables hydrogen bonding with biological targets and serves as a handle for prodrug modifications .
- Pyrazolopyridine core : Susceptible to oxidation at the 3-oxo position, requiring inert atmospheres during reactions .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in proposed molecular conformations?
Single-crystal X-ray diffraction provides:
- Bond lengths and angles : Confirms planarity of the pyrazolopyridine core (e.g., C–N bond length ~1.34 Å) and dihedral angles between aromatic rings (e.g., 80–85°) .
- Puckering parameters : Quantifies deviations from planarity in heterocyclic rings (flattened boat conformation with C5 deviation ~0.22 Å) .
- Intermolecular interactions : Identifies C–H···O hydrogen bonds stabilizing crystal packing, critical for solubility predictions .
Q. What strategies address contradictions in reported biological activity data across studies?
- Standardized assays : Use isogenic cell lines (e.g., HEK293-PARP1 vs. HEK293-PARP2) to isolate target-specific effects .
- Dose-response normalization : Compare IC values under consistent ATP concentrations (e.g., 10 µM for kinase assays) .
- Structural analogs : Test derivatives (e.g., bromo or fluoro substitutions) to differentiate steric vs. electronic effects on activity .
Q. How can molecular docking and MD simulations elucidate its mechanism of enzyme inhibition?
- Docking (AutoDock Vina) : Identify binding poses in PARP1’s NAD pocket, highlighting interactions between the carboxamide and Ser904/Arg878 residues .
- MD simulations (GROMACS) : Assess stability of hydrogen bonds over 100 ns trajectories and calculate binding free energy (MM-PBSA) .
- Mutagenesis validation : Correlate simulation data with enzymatic activity in PARP1 mutants (e.g., S904A) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
